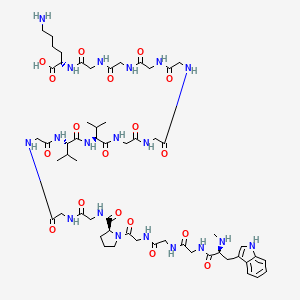
Me-Trp-Gly-Gly-Gly-Pro-Gly-Gly-Gly-Val-Val-Gly-Gly-Gly-Gly-Gly-Gly-Lys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Me-Trp-Gly-Gly-Gly-Pro-Gly-Gly-Gly-Val-Val-Gly-Gly-Gly-Gly-Gly-Gly-Lys-OH” is a synthetic peptide composed of multiple amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Me-Trp-Gly-Gly-Gly-Pro-Gly-Gly-Gly-Val-Val-Gly-Gly-Gly-Gly-Gly-Gly-Lys-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid’s amine group is removed, usually with trifluoroacetic acid (TFA).
Repetition: Steps 1 and 2 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides, followed by purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid side chains can participate in substitution reactions, such as the alkylation of lysine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: DTT or β-mercaptoethanol in aqueous buffers.
Substitution: Alkylating agents like iodoacetamide for cysteine residues.
Major Products
The major products of these reactions include modified peptides with altered functional groups, such as disulfide-linked peptides or alkylated amino acids.
Scientific Research Applications
Chemistry
Peptides like “Me-Trp-Gly-Gly-Gly-Pro-Gly-Gly-Gly-Val-Val-Gly-Gly-Gly-Gly-Gly-Gly-Lys-OH” are used as model compounds in studying peptide synthesis, structure, and reactivity. They serve as building blocks for more complex molecules and are used in the development of new synthetic methodologies.
Biology
In biological research, peptides are used to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways. They can act as inhibitors or activators of specific biological processes.
Medicine
Peptides have therapeutic potential in medicine, serving as drugs or drug candidates for various diseases. They can be designed to target specific receptors or enzymes, offering high specificity and low toxicity.
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and food additives. They can enhance the properties of products, such as stability, bioavailability, and functionality.
Mechanism of Action
The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors, enzymes, or ion channels, through binding interactions. These interactions can modulate the activity of the target, leading to downstream effects in cellular pathways. For example, peptides can inhibit enzyme activity by binding to the active site or activate receptors by mimicking natural ligands.
Comparison with Similar Compounds
Similar Compounds
Gly-Gly-Gly-Gly-Gly-Gly-Lys-OH: A shorter peptide with similar glycine-rich composition.
Trp-Gly-Gly-Gly-Pro-Gly-Gly-Gly-Val-Val-Gly-Gly-Gly-Gly-Gly-Gly-Lys-OH: A similar peptide without the N-terminal methyl group.
Uniqueness
The unique sequence of “Me-Trp-Gly-Gly-Gly-Pro-Gly-Gly-Gly-Val-Val-Gly-Gly-Gly-Gly-Gly-Gly-Lys-OH” provides specific structural and functional properties. The presence of multiple glycine residues offers flexibility, while the tryptophan and proline residues contribute to stability and potential interactions with biological targets. The N-terminal methyl group can influence the peptide’s overall charge and hydrophobicity, affecting its solubility and binding characteristics.
Properties
Molecular Formula |
C57H87N19O18 |
|---|---|
Molecular Weight |
1326.4 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-1-[2-[[2-[[2-[[(2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C57H87N19O18/c1-31(2)51(55(91)72-27-47(85)65-21-41(79)62-19-39(77)61-20-40(78)63-22-42(80)67-28-48(86)73-36(57(93)94)13-8-9-15-58)75-56(92)52(32(3)4)74-49(87)29-68-43(81)23-64-46(84)26-71-54(90)38-14-10-16-76(38)50(88)30-69-44(82)24-66-45(83)25-70-53(89)37(59-5)17-33-18-60-35-12-7-6-11-34(33)35/h6-7,11-12,18,31-32,36-38,51-52,59-60H,8-10,13-17,19-30,58H2,1-5H3,(H,61,77)(H,62,79)(H,63,78)(H,64,84)(H,65,85)(H,66,83)(H,67,80)(H,68,81)(H,69,82)(H,70,89)(H,71,90)(H,72,91)(H,73,86)(H,74,87)(H,75,92)(H,93,94)/t36-,37-,38-,51-,52-/m0/s1 |
InChI Key |
LBONDMGNRHSSGG-AKWWJSSDSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















